molecular formula C7H11NO3 B045667 3-(5-Oxopyrrolidin-2-yl)propanoic acid CAS No. 7766-86-1

3-(5-Oxopyrrolidin-2-yl)propanoic acid

Cat. No. B045667
Key on ui cas rn: 7766-86-1
M. Wt: 157.17 g/mol
InChI Key: CSBJIXVKDCZBPF-UHFFFAOYSA-N
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Patent
US04663464

Procedure details

In a process for preparing dihydro-1H-pyrrolizine-3,5(2H, 6H)-dione comprising the steps of catalytically hydrogenating an ester of 4-(hydroxyimino)heptanedioic acid and subsequently cyclizing the resulting product to dihydro-1H-pyrrolizine-3,5(2H,6H)-dione, the improvement comprises reacting an alcoholic solution of a mono(lower alkyl) ester of 4-(hydroxyimino)heptanedioic acid, wherein lower alkyl comprises from one to three carbon atoms, with hydrogen gas at a temperature of about 60° C. in the presence of rhodium/alumina catalyst and a tertiary lower alkyl amine, wherein said lower alkyl amine comprises from three to nine carbon atoms, to produce 5-oxo-2-pyrrolidinepropanoic acid; and thereafter heating said 5-oxo-2-pyrrolidinepropanoic acid in the presence of a cyclizing agent selected from acetic anhydride, 2,2,6-trimethyl-1,3-dioxen-4-one, and diketene at a temperature of about 90° C. to produce dihydro-1H-pyrrolizine-3,5(2H,6H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mono(lower alkyl) ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
[Compound]
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C1C2N(C(=O)CC2)C(=O)C1.O[N:12]=[C:13]([CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:14][CH2:15][C:16](O)=[O:17].[H][H]>[Rh]>[O:17]=[C:16]1[NH:12][CH:13]([CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(N2C(CCC12)=O)=O
Step Two
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(CCC(=O)O)CCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(N2C(CCC12)=O)=O
Step Six
Name
mono(lower alkyl) ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(CCC(=O)O)CCC(=O)O
Step Eight
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Ten
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(N1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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